molecular formula C17H23F3N2O2 B2503257 2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one CAS No. 2310208-24-1

2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one

Cat. No.: B2503257
CAS No.: 2310208-24-1
M. Wt: 344.378
InChI Key: CZWFNWYSNOZPDF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one is a synthetic organic compound with a unique structure combining a trifluoromethyl-substituted pyridine ring and a piperidine ring linked via an oxymethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one typically involves a multi-step reaction sequence:

  • Formation of the 6-(trifluoromethyl)pyridin-2-yl intermediate: This can be achieved by introducing a trifluoromethyl group into a pyridine ring through nucleophilic substitution reactions.

  • Oxymethylation: The intermediate is then subjected to oxymethylation using formaldehyde or its derivatives.

  • Piperidine ring construction: The oxymethylated intermediate undergoes cyclization with piperidine.

  • Formation of the final product: The cyclized intermediate is then reacted with 2,2-dimethylpropanone under suitable reaction conditions, often involving a base catalyst to achieve the desired product.

Industrial Production Methods

For large-scale industrial production, optimization of reaction conditions and yields is essential. Typical methods include:

  • Batch reactors: with controlled temperature and pressure conditions.

  • Continuous flow reactors: for more efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, particularly on the piperidine ring, leading to the formation of N-oxides.

  • Reduction: Reduction reactions might involve the reduction of the pyridine ring, possibly converting it to a piperidine moiety.

  • Substitution: Various substitution reactions can occur on the pyridine ring, particularly at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

  • Oxidizing agents: Examples include hydrogen peroxide and peracids for the oxidation of the piperidine ring.

  • Reducing agents: Sodium borohydride or lithium aluminum hydride for reducing the pyridine ring.

  • Substituents: Halogenation reagents like N-bromosuccinimide for electrophilic substitutions on the pyridine ring.

Major Products

Depending on the type of reaction, major products include N-oxides, reduced pyridine derivatives, and halogenated pyridine compounds.

Scientific Research Applications

Chemistry

  • Catalysis: This compound's structure allows it to act as a ligand in metal-catalyzed reactions.

  • Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

  • Drug Discovery:

  • Biological Probes: Used in studying biological pathways and molecular interactions.

Medicine

  • Therapeutics: Investigated for potential therapeutic effects in treating various diseases, particularly those involving central nervous system disorders.

Industry

  • Materials Science: Incorporated into polymer systems to enhance properties such as thermal stability and resistance to chemicals.

Mechanism of Action

The compound's mechanism of action often involves interaction with specific molecular targets:

  • Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, affecting metabolic pathways.

  • Receptor Modulation: It may interact with receptors in the body, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1-[4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one

  • 2,2-Dimethyl-1-[4-[[6-(difluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one

Uniqueness

  • Structural Differences: The presence and position of the trifluoromethyl group significantly alter its chemical behavior and biological activity.

  • Reactivity: Variations in the electronic properties due to different substituents on the pyridine ring affect its reactivity and applications.

Exploring these nuances, one can appreciate the distinctiveness of 2,2-Dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one in the realm of synthetic organic compounds.

Properties

IUPAC Name

2,2-dimethyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2/c1-16(2,3)15(23)22-9-7-12(8-10-22)11-24-14-6-4-5-13(21-14)17(18,19)20/h4-6,12H,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWFNWYSNOZPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)COC2=CC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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